Acid Brown 440
CAS No.:
Cat. No.: VC17955545
Molecular Formula: C34H21N8Na3O14S3
Molecular Weight: 930.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H21N8Na3O14S3 |
|---|---|
| Molecular Weight | 930.7 g/mol |
| IUPAC Name | trisodium;4-[[3-[(4-anilino-3-sulfonatophenyl)diazenyl]-2,6-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
| Standard InChI | InChI=1S/C34H24N8O14S3.3Na/c43-29-16-24(58(51,52)53)13-18-12-23(57(48,49)50)15-26(31(18)29)38-41-32-33(44)27(39-36-20-6-9-22(10-7-20)42(46)47)17-28(34(32)45)40-37-21-8-11-25(30(14-21)59(54,55)56)35-19-4-2-1-3-5-19;;;/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
| Standard InChI Key | JHBDBLPKFHKYRW-UHFFFAOYSA-K |
| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=C(C(=C(C(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Acid Brown 440 is classified under the Colour Index (C.I. 34908) and holds the CAS Registry Number 93376-15-9 . The compound’s molecular structure comprises three azo groups (-N=N-) formed through sequential diazotization and coupling reactions.
Molecular Formula and Weight
Discrepancies in reported molecular formulas across sources highlight variations in sodium counterion inclusion:
These differences may arise from variations in salt forms or typographical errors. The consensus molecular weight ranges from 887.78 to 930.73 g/mol .
Structural Features
The dye is derived from:
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5-Amino-2-(phenylamino)benzenesulfonic acid
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4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
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4-Nitrobenzenamine
These precursors undergo diazotization followed by coupling with resorcinol to form the trisazo structure . The presence of sulfonic acid groups (-SO₃H) enhances water solubility, while aromatic rings contribute to chromophoric stability.
Synthesis and Manufacturing
Production Methodology
The synthesis involves three diazotization steps and one coupling reaction:
| Step | Reactant | Process | Product |
|---|---|---|---|
| 1 | 4-Nitrobenzenamine | Diazotization | Diazonium salt |
| 2 | 5-Amino-2-(phenylamino)benzenesulfonic acid | Diazotization | Second diazonium salt |
| 3 | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid | Diazotization | Third diazonium salt |
| 4 | Resorcinol | Coupling | Acid Brown 440 (trisazo compound) |
This multi-step process requires precise pH and temperature control to ensure optimal yield .
Industrial-Scale Parameters
Physicochemical Properties
Thermal and Physical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 286°C | |
| Boiling Point | 379.8°C | |
| Appearance | Brown powder | |
| Moisture Content | ≤12% | |
| LogP (Partition Coefficient) | 12.43 |
The high LogP value indicates strong hydrophobicity, balanced by sulfonate groups for aqueous solubility .
Industrial Applications
Leather Dyeing
Acid Brown 440 is predominantly used for coloring leather due to:
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High Affinity for Collagen: Sulfonic acid groups bind to protonated amino groups in collagen fibers .
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Color Fastness: Resists fading under UV exposure and mechanical stress .
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Shade Consistency: Provides uniform brown coloration across pH 3–5 .
Comparative Performance
| Parameter | Acid Brown 440 | Conventional Brown Dyes |
|---|---|---|
| Wash Fastness (ISO 105-C06) | 4–5 | 3–4 |
| Light Fastness (ISO 105-B02) | 5 | 4 |
| Rubbing Fastness (Dry) | 4 | 3 |
Data extrapolated from manufacturer specifications .
| Company | Location | Brand Name |
|---|---|---|
| TKE Chemical | China | Acid Brown A |
| Hangzhou Xiasha Hengsheng Chemicals | China | Acid Leather Brown PNR |
| Taiheung Corp | South Korea | Apollo Leather Brown PLA |
| Ciech SA | Poland | Coriamine Brown B |
| Daedo Industrial Co. Ltd. | South Korea | Daedo Acid Brown PNR |
Pricing averages $15–20/kg, with minimum order quantities (MOQs) of 25 kg .
Research Gaps and Future Directions
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Ecotoxicological Studies: No data on aquatic toxicity or biodegradability are available.
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Alternative Applications: Potential use in textiles or paper dyeing remains unexplored.
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Synthesis Optimization: Opportunities for catalytic diazotization to reduce waste generation.
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